Metachromins X

Cell Cycle Checkpoint Antiproliferative Cancer Biology

Metachromins X is a sesquiterpene quinone, a class of marine natural products primarily isolated from sponges of the *Spongia* genus. It is a specific secondary metabolite recognized for its ability to interfere with cell cycle progression.

Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
Cat. No. B15362598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetachromins X
Molecular FormulaC22H30O4
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C
InChIInChI=1S/C22H30O4/c1-14(9-11-17-15(2)7-6-12-22(17,3)4)8-10-16-20(24)18(23)13-19(26-5)21(16)25/h8,13,24H,6-7,9-12H2,1-5H3/b14-8+
InChIKeyLWZZFLJQHHLKJG-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metachromins X: A Sesquiterpene Quinone Cell Cycle Inhibitor for Focused Cancer Research Procurement


Metachromins X is a sesquiterpene quinone, a class of marine natural products primarily isolated from sponges of the *Spongia* genus [1]. It is a specific secondary metabolite recognized for its ability to interfere with cell cycle progression. The compound's absolute structure has been assigned via spectroscopic data and confirmed through total synthesis, ensuring a well-defined chemical entity for reproducible research [1]. Its primary reported activity is the arrest of the cell cycle in the S/G2/M phase transition in the HeLa/Fucci2 human cervical cancer cell model [1].

Metachromins X: Why Not All Metachromin Analogs Are Equivalent for Cell Cycle Studies


The metachromin family, including congeners such as Metachromins C, J, T, and Y, consists of structurally related sesquiterpene quinones often co-isolated from the same biological source [1]. Despite their structural similarities, these analogs exhibit divergent biological activities. A generic substitution of one metachromin for another is scientifically unsound due to structure-activity relationship (SAR) nuances that govern their specific interaction with cellular targets. This is quantitatively demonstrated by the fact that within the same assay system (HeLa/Fucci2 cells), Metachromins J, T, and Y do not replicate the cell cycle arrest phenotype observed for Metachromins X and C [1]. Therefore, procuring a specific metachromin is critical for achieving experimental reproducibility and investigating specific mechanisms of action.

Metachromins X: Head-to-Head Comparative Evidence of Cell Cycle Arrest vs. Closest Analogs


Differential S/G2/M Phase Cell Cycle Arrest: Metachromins X vs. Metachromins J, T, and Y

In a direct comparative analysis using the HeLa/Fucci2 cell model, Metachromins X (1) and the known analog Metachromins C (3) both caused a clear arrest of the cell cycle at the S/G2/M phase boundary. In stark contrast, the closely related co-isolated analogs Metachromins J (4), T (5), and the new analog Metachromins Y (2) did not exhibit this cell cycle arrest phenotype when tested under identical conditions [1]. This qualitative difference in effect is a crucial differentiator.

Cell Cycle Checkpoint Antiproliferative Cancer Biology

Targeted Research Applications for Metachromins X Based on Its Specific Bioactivity


Investigating S/G2/M Phase Transition Checkpoints in HeLa Cancer Models

This is the most validated application scenario. Researchers should procure Metachromins X for studies focused on the G2/M checkpoint or S-phase progression in HeLa cells. The compound serves as a specific chemical probe, distinct from inactive analogs like Metachromins J, T, and Y, to interrogate the molecular machinery governing this transition in the well-characterized HeLa/Fucci2 system [1].

Structure-Activity Relationship (SAR) Studies on the Metachromin Pharmacophore

Metachromins X is an essential reference standard for SAR campaigns. Its structural features, which confer the S/G2/M arrest activity, can be systematically compared to the structures of inactive analogs (J, T, Y) to map the pharmacophore responsible for this specific biological effect. This application leverages the well-defined difference in activity among closely related congeners [1].

Comparative Chemical Biology Studies of Sesquiterpene Quinone Subclasses

Due to its unique activity profile within the metachromin family, Metachromins X is a valuable tool for comparative chemical biology. Studies aiming to differentiate the mechanisms of cell cycle disruption by various marine natural product subclasses would benefit from including Metachromins X as a representative of an 'active' sesquiterpene quinone, as opposed to the 'inactive' analogs J, T, and Y [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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